4-(Trifluoromethoxy)piperidine
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Overview
Description
4-(Trifluoromethoxy)piperidine is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests it may interact with transition metals and organoboron reagents in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, it’s likely that this compound participates in the formation of carbon-carbon bonds . The SM coupling reaction involves the interaction of an organoboron compound with a halide or similar compound in the presence of a palladium catalyst .
Biochemical Pathways
Given its use in sm cross-coupling reactions, it’s likely involved in the synthesis of complex organic molecules .
Result of Action
In the context of SM cross-coupling reactions, this compound likely contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The efficacy and stability of 4-(Trifluoromethoxy)piperidine likely depend on various environmental factors, such as temperature, pH, and the presence of other reactants. In the context of SM cross-coupling reactions, the reaction conditions are typically mild and tolerant of various functional groups .
Properties
IUPAC Name |
4-(trifluoromethoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGQGFIISHCNSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-(trifluoromethoxy)piperidine described in the research paper?
A1: The research paper details a novel synthetic approach for producing multigram quantities of this compound []. This is significant because the compound is a valuable building block in medicinal chemistry, and the developed method provides a practical way to access it in quantities sufficient for further research and development. The five-step synthesis starts with readily available 4-hydroxypiperidine and achieves an overall yield of 40% []. This method utilizes readily available reagents and employs a straightforward approach making it suitable for broader application in synthesizing other secondary amines containing the trifluoromethoxy (CF3O-) group.
Q2: What spectroscopic data confirms the structure of the synthesized this compound?
A2: The researchers confirmed the structure and composition of the synthesized this compound using a combination of spectroscopic techniques: 1H NMR, 13C NMR, 19F NMR, mass spectrometry, and elemental analysis []. These techniques provide complementary information about the compound's structure, ensuring its accurate identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.